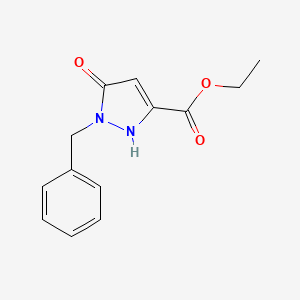

Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate

Description

Evolution of Pyrazole (B372694) Chemistry: Historical Context and Contemporary Relevance

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" to describe this class of compounds. wikipedia.orgijraset.com A classic synthesis method was later developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com For many years, pyrazoles were considered purely synthetic constructs until the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.orgorientjchem.org

In the contemporary scientific landscape, pyrazole derivatives are indispensable. Their significance is highlighted by their presence in numerous commercially successful products. In medicine, notable examples include the anti-inflammatory drug Celecoxib (Celebrex) and the anabolic steroid Stanozolol. wikipedia.org The pyrazole moiety is also a key component in a variety of pesticides, including fungicides, insecticides, and herbicides, demonstrating its importance in the agrochemical industry. nbinno.comwikipedia.orgorientjchem.org The broad spectrum of biological activities associated with pyrazole derivatives—including antimicrobial, antiviral, antitumor, and anti-inflammatory properties—continues to drive research and development in medicinal chemistry. mdpi.comglobalresearchonline.net

Structural Features and Core Heterocyclic Systems: The Pyrazole Moiety

The pyrazole moiety is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. ijraset.combritannica.com Its structure is planar and, with six delocalized π-electrons, it fulfills Hückel's rule for aromaticity. ijraset.comorientjchem.org This aromatic character confers significant stability to the ring system.

Key structural features of the pyrazole ring include:

Two Distinct Nitrogen Atoms : The N1 atom is a "pyrrole-like" nitrogen, which is acidic, while the N2 atom is a "pyridine-like" nitrogen and is basic in nature. nih.govorientjchem.org This amphoteric character allows pyrazoles to act as both proton donors and acceptors. researchgate.net

Tautomerism : N-unsubstituted pyrazoles can exist in different tautomeric forms, which can influence their reactivity and biological interactions. nih.govmdpi.com

Reactivity : The electron density distribution in the pyrazole ring makes the C4 position susceptible to electrophilic substitution, while the C3 and C5 positions are more prone to nucleophilic attack. nih.govchemicalbook.comnih.gov The N2 nitrogen, with its available lone pair of electrons, is reactive towards electrophiles. ijraset.comorientjchem.org

| Property | Description |

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.079 g·mol⁻¹ |

| Nature | Aromatic, Heterocyclic |

| Nitrogen Positions | Adjacent (Positions 1 and 2) |

| Key Feature | Exhibits tautomerism |

Classification and Scope of Pyrazole Carboxylate Derivatives in Chemical Research

Pyrazole carboxylate derivatives are a subclass of pyrazoles characterized by the presence of a carboxylic acid or ester functional group attached to the pyrazole ring. These derivatives are of significant interest in chemical research due to their versatile synthetic utility and pronounced biological activities. eurekaselect.comresearchgate.net They serve as crucial building blocks for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. eurekaselect.comresearchgate.net

The scope of pyrazole carboxylate derivatives is extensive, with research demonstrating a wide array of biological applications. eurekaselect.com These compounds have been investigated for activities including:

Antimicrobial eurekaselect.comresearchgate.net

Anticancer eurekaselect.comresearchgate.net

Anti-inflammatory researchgate.netnih.gov

Antidepressant eurekaselect.comresearchgate.net

Antiviral eurekaselect.comresearchgate.net

Antifungal eurekaselect.com

The synthesis of these derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For instance, a common route to ethyl pyrazole-3-carboxylates involves the reaction between diethyl oxalate (B1200264), an acetophenone (B1666503) derivative, and hydrazine hydrate (B1144303). nih.gov

Specific Research Focus: Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate within Pyrazole Chemistry

Within the broad family of pyrazole carboxylates, This compound stands out as a molecule with significant potential in synthetic and medicinal chemistry. Its structure combines several key functional groups that are of high interest to researchers.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 70608-99-0 labsolu.ca |

| Molecular Formula | C₁₃H₁₄N₂O₃ labsolu.ca |

| Molecular Weight | 246.26 g/mol labsolu.ca |

| Synonyms | 1-Benzyl-5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester labsolu.ca |

The structural features of this specific molecule are:

A pyrazole core , providing the stable heterocyclic scaffold.

A benzyl (B1604629) group at the N1 position, which increases lipophilicity and can influence binding interactions with biological targets. The synthesis of N-benzyl pyrazoles is often achieved by reacting the corresponding N-unsubstituted pyrazole with benzyl chloride. nih.govresearchgate.net

An ethyl carboxylate group at the C3 position, which can act as a hydrogen bond acceptor and a handle for further synthetic modifications, such as conversion to amides or other derivatives.

A hydroxy group at the C5 position, which introduces a potential hydrogen bond donor/acceptor site and can exist in tautomeric equilibrium with a keto form (pyrazolone).

While extensive research on this exact compound is not widely published, its structural components are characteristic of molecules designed for biological screening. The synthesis of related 5-hydroxy-1H-pyrazole-3-carboxylate esters has been reported, often involving the cyclization of keto esters with hydrazines. researchgate.netmdpi.com As a member of a class of compounds known for significant pharmacological activities, this compound serves as a valuable intermediate and a target molecule for the development of new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-12(16)15(14-11)9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGLFFCEZVTZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1 Benzyl 5 Hydroxy 1h Pyrazole 3 Carboxylate and Analogues

Classical Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is most classically achieved through the cyclocondensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. This fundamental approach has been refined over more than a century and remains a primary method for pyrazole synthesis.

Reaction of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The most common and classic synthesis of pyrazoles is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net This reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. google.com The reaction is typically catalyzed by an acid. researchgate.net

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative. researchgate.net For instance, the reaction of β-ketoesters with hydrazines is a well-established route to pyrazolones, which are tautomers of hydroxypyrazoles. nih.gov The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls, can be a challenge, often leading to a mixture of regioisomers. dyestuffintermediates.com

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Type | Reference |

|---|---|---|---|

| Acetylacetone | Hydrazine Hydrate (B1144303) | 3,5-Dimethylpyrazole | researchgate.net |

| Ethyl Acetoacetate (a β-ketoester) | Phenylhydrazine (B124118) | 1-Phenyl-3-methyl-5-pyrazolone | nih.gov |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Hydrazine Hydrate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | nih.gov |

Utilizing α,β-Unsaturated Carbonyl Precursors

An alternative classical route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones. mdpi.com This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and oxidation to form the aromatic pyrazole ring. nih.gov In many cases, the initial product is a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. nih.gov The use of α,β-unsaturated ketones with a leaving group at the β-position can also lead directly to the pyrazole without the need for a separate oxidation step. nih.gov

Regioselective Synthesis Strategies for Substituted Pyrazoles

A significant challenge in the synthesis of substituted pyrazoles, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is controlling the regioselectivity of the condensation. dyestuffintermediates.com The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, potentially leading to a mixture of two regioisomeric products. dyestuffintermediates.com

Several strategies have been developed to address this issue. One approach is to use 1,3-dicarbonyl compounds with sterically or electronically distinct carbonyl groups to favor the attack of the hydrazine at the more reactive or less hindered site. arkat-usa.org For example, in the reaction of a β-ketoester with a substituted hydrazine, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to a preferential initial attack at the ketone. google.com

Another strategy involves the modification of the 1,3-dicarbonyl precursor. The use of β-enaminones or β-alkoxyvinyl ketones, where one of the carbonyl groups is protected or modified, can direct the cyclization to yield a single regioisomer. arkat-usa.org The choice of solvent can also play a crucial role; aprotic dipolar solvents have been shown to improve regioselectivity in some cases compared to traditional protic solvents like ethanol (B145695). dyestuffintermediates.com

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Steric/Electronic Differentiation | One carbonyl group is significantly more reactive or accessible than the other. | Reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with arylhydrazines favors one isomer due to the electron-withdrawing trifluoromethyl group. | dyestuffintermediates.com |

| Use of Precursor Surrogates | Employing modified 1,3-dicarbonyls like β-enaminones. | Reaction of a β-enaminone with a substituted hydrazine. | arkat-usa.org |

| Solvent Effects | Aprotic dipolar solvents can enhance regioselectivity. | Using N,N-dimethylacetamide (DMAc) instead of ethanol for the condensation of arylhydrazine hydrochlorides with 1,3-diketones. | dyestuffintermediates.com |

Specific Synthetic Route to Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate

The synthesis of the title compound, this compound, can be achieved through a logical two-step sequence involving the formation of the pyrazole ring followed by N-alkylation.

Condensation of Hydrazine with Substituted Oxalacetates

The core pyrazole structure, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, can be synthesized via the classical Knorr condensation. This involves the reaction of a 1,3-dicarbonyl precursor with hydrazine hydrate. A suitable precursor is a derivative of diethyl oxalacetate, such as ethyl 2,4-dioxobutanoate. For instance, a general method involves the initial Claisen condensation of diethyl oxalate (B1200264) with an appropriate ketone (like acetone) in the presence of a base like sodium ethoxide to form a 2,4-dioxoester intermediate. nih.gov This intermediate is then cyclized with hydrazine hydrate in a solvent like glacial acetic acid to yield the corresponding ethyl 5-substituted-1H-pyrazole-3-carboxylate. nih.gov The product exists in tautomeric equilibrium between the 5-hydroxy and 5-oxo forms. mdpi.com A similar approach has been used to synthesize 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives from a β-keto ester and various hydrazine derivatives. researchgate.net

Derivatization Techniques for Ester and N-Substitution

Further functionalization of the pyrazole ring and its substituents is a common strategy to create diverse analogues.

For N-substitution, the direct alkylation of an NH-pyrazole is a widely used method. For example, the synthesis of Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate has been reported by reacting the corresponding ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate with benzyl (B1604629) chloride in the presence of a base like potassium carbonate in acetonitrile (B52724). nih.gov This demonstrates a reliable method for introducing the benzyl group onto the N1 position of the pyrazole ring. The regioselectivity of N-alkylation can be an issue for pyrazoles with substituents at the 3- and 5-positions, but for a 3-carboxy-5-hydroxy-pyrazole, alkylation is generally expected to occur at the N1 position.

Regarding the ester group, standard esterification or transesterification methods can be applied. A pyrazole carboxylic acid can be converted to its corresponding ester, such as an ethyl ester, by reaction with ethanol in the presence of an acid catalyst. Alternatively, the pyrazole-3-carboxylic acid can be converted to its acid chloride, which can then be reacted with an alcohol to form the desired ester. dergipark.org.tr

N-Alkylation Strategies

The introduction of the benzyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation of a pyrazole precursor. This reaction is a common and crucial step in the synthesis of many biologically active pyrazole derivatives. semanticscholar.org The N-alkylation of pyrazole esters, such as ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, can be carried out using a benzyl halide, most commonly benzyl chloride or benzyl bromide, in the presence of a base. researchgate.netresearchgate.net The choice of base and solvent system can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted pyrazoles. Common bases used for this transformation include potassium carbonate, sodium hydride, and various organic bases. researchgate.netresearchgate.net The reaction is often performed in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

For instance, the N-benzylation of a similar compound, ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate, was achieved by refluxing with benzyl chloride and potassium carbonate in acetonitrile, affording the desired product in good yield. mdpi.com This highlights a common and effective strategy for the N-alkylation of pyrazole carboxylates.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield (%) |

| Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate | Benzyl chloride | K2CO3 | Acetonitrile | Reflux, 10 h | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | 82 |

| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Benzyl chloride | K2CO3 | Acetonitrile | Reflux, 10 h | Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | 76 |

| Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Benzyl chloride | K2CO3 | Acetonitrile | Reflux, 5 h | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | 81 |

Advanced Synthetic Methodologies

Modern synthetic chemistry offers several advanced methodologies that can provide more efficient and versatile routes to pyrazole derivatives, including transition-metal catalysis, 1,3-dipolar cycloadditions, and one-pot multi-component reactions.

Transition-Metal Catalysis in Pyrazole Synthesis

Transition-metal catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netrsc.org While direct C-H functionalization of a pre-formed pyrazole ring is a common application of transition-metal catalysis, these metals can also be employed in the construction of the pyrazole ring itself. researchgate.net For example, copper-catalyzed reactions have been used in the synthesis of pyrazoles through various pathways, including domino reactions that form multiple bonds in a single operation. beilstein-journals.org Palladium-catalyzed cross-coupling reactions are also widely used to introduce substituents onto the pyrazole core. thieme-connect.com While specific examples of the direct synthesis of this compound using transition-metal catalysis are not abundant in the literature, the general principles of these methods suggest their potential applicability. For instance, a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been developed, which involves the cyclization of a hydrazine with an enaminone, followed by a Ullmann coupling with an aryl halide. beilstein-journals.org This type of strategy could potentially be adapted for the synthesis of the target molecule.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings, including pyrazoles. tandfonline.commdpi.comresearchgate.net This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkene or an alkyne. researchgate.net The synthesis of pyrazole-3-carboxylates can be achieved through the 1,3-dipolar cycloaddition of a diazo compound, such as ethyl diazoacetate, with an alkyne. mdpi.com The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. While this method is a cornerstone of pyrazole synthesis, its direct application to the synthesis of this compound would require a carefully chosen set of starting materials to achieve the desired substitution pattern.

One-Pot Multi-Component Reaction Approaches

One-pot multi-component reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single operation. rsc.orgnih.govnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.combeilstein-journals.org A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org For the synthesis of this compound, a potential one-pot approach could involve the reaction of benzylhydrazine (B1204620) with a suitable three-carbon building block that already contains the ethyl ester functionality. For example, the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been reported from the reaction of phenylhydrazine and dimethyl acetylenedicarboxylate (B1228247). mdpi.com A similar strategy using benzylhydrazine and diethyl acetylenedicarboxylate could potentially yield the target compound. Another plausible MCR involves the reaction of a hydrazine, an aldehyde, and an active methylene (B1212753) compound. beilstein-journals.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| Phenylhydrazine | Dimethyl acetylenedicarboxylate | Toluene (B28343)/DCM (1:1) | Reflux, 2 h | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Not specified |

Reaction Condition Optimization and Scalability Considerations

Scalability is another critical factor, particularly for the potential industrial production of a compound. acs.org Reactions that are efficient and high-yielding on a laboratory scale may not be directly transferable to a larger scale due to issues such as heat transfer, mixing, and safety. acs.org For example, highly exothermic reactions may require specialized equipment for temperature control on a large scale. One-pot reactions and continuous flow processes are often more amenable to scale-up as they can offer better control over reaction parameters and reduce the need for intermediate purification steps. nih.gov The development of a scalable synthesis for a pyrazole derivative, for instance, involved a continuous manufacturing process for a hydrazine condensation reaction, which offered better impurity control and safety compared to a traditional batch process. acs.org

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and purity of the resulting pyrazole. The cyclocondensation reaction to form the pyrazole ring has been successfully carried out in a variety of solvents, each with distinct advantages.

Polar Protic Solvents: Alcohols such as methanol (B129727) and ethanol are frequently used, often under reflux conditions. These solvents are effective at dissolving the reactants and facilitating the reaction. For instance, the synthesis of related 5-hydroxy-1H-pyrazole derivatives has been achieved by reacting β-keto esters with hydrazines in refluxing methanol, resulting in yields ranging from 48–83%. researchgate.net

Acidic Solvents: Glacial acetic acid can serve as both a solvent and a catalyst for the condensation reaction. nih.gov Its acidic nature promotes the dehydration step required for the formation of the pyrazole ring.

Aprotic Solvents: Acetonitrile is another common solvent, particularly in the N-alkylation route where a pre-formed pyrazole is reacted with benzyl chloride. nih.govnih.gov A 1:1 mixture of toluene and dichloromethane (B109758) has also been used for the synthesis of similar pyrazole carboxylates at reflux temperatures. mdpi.com

The selection of the solvent system can impact reaction efficiency and outcomes, as summarized in the table below based on findings for analogous pyrazole syntheses.

| Solvent System | Typical Conditions | Outcome/Notes | Source |

| Methanol | Reflux | Good yields (48-83%) for cyclocondensation. | researchgate.net |

| Glacial Acetic Acid | Reflux | Acts as both solvent and acidic catalyst. | nih.gov |

| Acetonitrile | Reflux | Effective for N-alkylation of pyrazole rings. | nih.govnih.gov |

| Toluene/Dichloromethane (1:1) | Reflux | Used for one-pot synthesis of pyrazole carboxylates. | mdpi.com |

Catalyst Selection and Efficiency

While some pyrazole syntheses proceed efficiently without an external catalyst, particularly in acidic media, the selection of an appropriate catalyst can enhance reaction rates and improve yields.

Acid Catalysis: The cyclocondensation is inherently acid-catalyzed, often by the solvent itself (e.g., glacial acetic acid). nih.gov Lewis acids, such as Samarium(III) chloride (SmCl₃), can also be employed to activate the β-keto ester, accelerating the reaction by participating in the formation of β-diketonate complexes. beilstein-journals.org

Base Catalysis: In the alternative N-alkylation synthetic route, a base is essential. Potassium carbonate (K₂CO₃) is commonly used to deprotonate the pyrazole ring's nitrogen atom, facilitating its nucleophilic attack on benzyl chloride. nih.govnih.gov

The table below details catalysts used in the synthesis of analogous pyrazole compounds.

| Catalyst Type | Example | Role/Mechanism | Application | Source |

| Brønsted Acid | Glacial Acetic Acid | Protonates carbonyl oxygen, facilitating nucleophilic attack and dehydration. | Cyclocondensation | nih.gov |

| Lewis Acid | Samarium(III) chloride (SmCl₃) | Activates β-ketoesters towards cyclization. | Cyclocondensation | beilstein-journals.org |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates pyrazole NH for subsequent alkylation. | N-Alkylation | nih.govnih.govgoogle.com |

Temperature and Time Profile Optimization

The temperature and duration of the reaction are crucial for maximizing the yield and minimizing the formation of byproducts. These parameters are highly dependent on the chosen synthetic route, solvent, and catalyst.

For the cyclocondensation reaction, elevated temperatures are typically required. Reactions are often run at the reflux temperature of the chosen solvent. For example, syntheses in refluxing methanol or a toluene/dichloromethane mixture are common. researchgate.netmdpi.com The reaction time can vary significantly, from as short as two hours to longer periods. mdpi.com

In the N-alkylation route, heating to reflux in acetonitrile for approximately 10 hours has been reported to give good yields (76-82%). nih.govnih.govresearchgate.net For some processes, reaction temperatures can range from room temperature up to 120°C. google.com The progress of the reaction is typically monitored using thin-layer chromatography (TLC) to determine the point of completion. mdpi.com

The following table provides examples of temperature and time profiles for similar pyrazole syntheses.

| Synthetic Route | Solvent | Temperature | Time | Reported Yield | Source |

| Cyclocondensation | Toluene/DCM | Reflux | 2 hours | N/A | mdpi.com |

| N-Alkylation | Acetonitrile | Reflux | 10 hours | 82% | nih.gov |

| N-Alkylation | Acetonitrile | Reflux | 10 hours | 76% | nih.govresearchgate.net |

| N-Alkylation | Diethylene glycol dimethyl ether | 120 °C | 10 hours | N/A | google.com |

Purification and Isolation Techniques

Following the completion of the synthesis, a systematic purification and isolation procedure is necessary to obtain this compound in high purity. The specific steps depend on the reaction workup and the physical properties of the product.

Solvent Removal: The initial step typically involves the removal of the reaction solvent under reduced pressure using a rotary evaporator. nih.govnih.govmdpi.com

Crude Product Isolation: If the product precipitates upon cooling or concentration, it can be collected by filtration. google.com

Purification: The crude product is then purified using one or more of the following standard laboratory techniques:

Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. The crude material is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. Elution with an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate, allows for the isolation of the pure compound. nih.govnih.gov

Recrystallization: This technique is used to purify solid products. The crude solid is dissolved in a minimum amount of a suitable hot solvent, such as ethanol. As the solution slowly cools, the pure product crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration. nih.govmdpi.com

The identity and purity of the final product are typically confirmed through various analytical methods, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.gov

Structural Elucidation and Tautomeric Phenomena in 5 Hydroxypyrazole Systems

Investigation of Tautomeric Equilibria in 5-Hydroxypyrazole Derivatives

5-Hydroxypyrazoles can exist in a dynamic equilibrium between several tautomeric forms. tandfonline.com The position of this equilibrium is sensitive to various factors, including the nature of substituents on the pyrazole (B372694) ring, the solvent, and the physical state (solution or solid). mdpi.comnih.gov Theoretical calculations and experimental studies are employed to determine the relative stability and predominance of these tautomers. mdpi.com

A primary feature of 5-hydroxypyrazoles is the keto-enol tautomerism, where the molecule can interconvert between a hydroxy (enol) form and a keto (pyrazolone) form. nih.govmasterorganicchemistry.com For a compound like Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate, three principal tautomeric forms are generally considered: the OH-form (5-hydroxypyrazole), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolidin-5-one). beilstein-journals.org

OH-form (Enol): This is the aromatic 5-hydroxy-1H-pyrazole structure.

NH-form (Keto): This is the 1,2-dihydro-3H-pyrazol-3-one structure, where the proton has moved from the oxygen to the N2 nitrogen, resulting in a carbonyl group at C5.

CH-form (Keto): This is the 2,4-dihydro-3H-pyrazol-3-one structure, where the proton has migrated to the C4 carbon.

Studies on analogous compounds, such as 1-phenyl-1H-pyrazol-3-ols, have shown that in nonpolar solvents, the OH-form often predominates, sometimes existing as dimers stabilized by hydrogen bonds. nih.gov In contrast, the presence and stability of the keto forms can be influenced by solvent polarity and specific substituent effects. nih.govjocpr.com The relative energies of these forms dictate the position of the equilibrium, with computational studies often predicting the most stable tautomer. beilstein-journals.org

Prototropic tautomerism in pyrazoles involves the transfer of a proton between different positions on the molecule. nih.gov In N-unsubstituted pyrazoles, the most common form is annular tautomerism, where a proton moves between the two nitrogen atoms (N1 and N2). nih.govresearchgate.net While the N1 position in this compound is blocked by a benzyl (B1604629) group, the dynamics of proton transfer from the hydroxyl group to either nitrogen or the C4 carbon are central to its structural characterization.

The dynamics of this proton exchange can be investigated by various techniques. The rate of interconversion between tautomers is influenced by the energy barrier separating them. bohrium.com Factors such as intramolecular hydrogen bonds, the electronic nature of substituents (like the ester and benzyl groups), and intermolecular interactions with solvent molecules play a significant role in stabilizing one tautomer over another and affecting the rate of exchange. mdpi.com For example, electron-withdrawing groups may favor one tautomeric form, while electron-donating groups may favor another. mdpi.com

Experimental Spectroscopic Probes for Tautomerism Characterization

Spectroscopic methods are indispensable for identifying and quantifying the different tautomers present in an equilibrium mixture. mdpi.comnih.gov NMR and IR spectroscopy are particularly powerful tools for elucidating the structures in both solution and solid states.

NMR spectroscopy is a primary method for studying tautomeric equilibria in solution. bohrium.com By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomeric form can be identified. nih.govcdnsciencepub.com

¹H NMR: The chemical shift of the labile proton (OH vs. NH) is a key indicator. A broad signal for the OH proton is often observed in the enol form. mdpi.com In cases of slow exchange, distinct signals for each tautomer can be observed and quantified by integration. fu-berlin.de

¹³C NMR: The chemical shift of the carbon atoms in the pyrazole ring, particularly C3 and C5, is highly sensitive to the tautomeric form. For instance, the C5 carbon will show a significant downfield shift in the keto form (as a C=O group) compared to the enol form (as a C-OH group). beilstein-journals.orgnih.gov

¹⁵N NMR: This technique is exceptionally useful for distinguishing between tautomers because the chemical shifts of the nitrogen atoms are very different depending on their hybridization and protonation state ("pyrrole-like" vs. "pyridine-like"). nih.govpsu.edu In the OH-form, the N1 and N2 nitrogens have distinct chemical shifts, whereas these values change significantly upon tautomerization to the NH-form. nih.gov

In many cases, proton exchange is fast on the NMR timescale at room temperature, resulting in averaged signals. nih.gov By lowering the temperature, this exchange can be slowed, allowing for the observation and quantification of individual tautomers. fu-berlin.depsu.edu

Table 1: Representative ¹³C and ¹⁵N NMR Chemical Shifts (δ in ppm) for Distinguishing Tautomers of a 1-Phenyl-1H-pyrazol-3-ol Analog in CDCl₃ Data is illustrative and based on findings for structurally related compounds. nih.gov

| Atom | OH-Form (Enol Tautomer) | NH-Form (Keto Tautomer) |

| ¹³C | ||

| C3 | ~160.6 | ~168.2 |

| C4 | ~82.2 | ~98.1 |

| C5 | ~129.1 | ~142.3 |

| ¹⁵N | ||

| N1 | ~191.7 | ~159.1 |

| N2 | ~247.9 | ~162.5 |

IR spectroscopy provides a snapshot of the functional groups present in a molecule, offering distinct vibrational fingerprints for each tautomer. mdpi.com In the solid state, IR spectra can help identify the dominant form in the crystal lattice. nih.gov

OH-form (Enol): Characterized by a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹.

NH-form (Keto): Characterized by a sharp N-H stretching band (around 3100-3500 cm⁻¹) and a strong C=O stretching band for the carbonyl group, usually appearing between 1650-1750 cm⁻¹. jocpr.com

The position and shape of these bands can be influenced by hydrogen bonding, which is a common feature in pyrazole systems. researchgate.net The differences in the vibrational frequencies between the tautomers allow for qualitative and sometimes quantitative analysis of the tautomeric mixture. mdpi.com

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the structure of a molecule in the solid state. tandfonline.com For tautomeric compounds like 5-hydroxypyrazoles, this technique can unambiguously determine which tautomer is present in the crystal. mdpi.comnih.gov It is often found that only one tautomeric form is present in the crystalline state, even if a mixture exists in solution. cdnsciencepub.comcdnsciencepub.com

The analysis reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. For instance, X-ray studies on 1-phenyl-1H-pyrazol-3-ol revealed that it crystallizes in the enol (OH) form, forming dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of another. nih.gov Similar analyses on related pyrazole esters have detailed the planarity of the ring systems and the orientation of the substituents. nih.gov This information is critical for understanding the solid-state properties and for validating the results of theoretical calculations. tandfonline.com

Table 2: Illustrative Single-Crystal X-ray Data for a Structurally Related Compound, Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate This data demonstrates the type of information obtained from X-ray crystallography for a similar molecular scaffold. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.666 |

| b (Å) | 10.160 |

| c (Å) | 11.381 |

| α (°) | 83.991 |

| β (°) | 87.466 |

| γ (°) | 85.47 |

| Volume (ų) | 878.2 |

| Z | 2 |

Influence of Substituents and Solvent Polarity on Tautomeric Preferences

The tautomeric equilibrium of 5-hydroxypyrazole systems, including this compound, is a subject of significant chemical interest, as the predominant form dictates the molecule's reactivity, aggregation patterns, and biological interactions. tandfonline.comresearchgate.net This equilibrium is primarily a balance between the aromatic hydroxy (OH) form and various non-aromatic pyrazolone (B3327878) (keto) forms. The preference for a specific tautomer is not intrinsic to the core heterocycle alone but is profoundly influenced by the electronic nature of its substituents and the polarity of the surrounding solvent environment. tandfonline.comnih.gov

Detailed research findings indicate that the interplay of these factors determines the stability of each tautomer. Substituents can alter the electronic distribution within the pyrazole ring, thereby stabilizing or destabilizing the positive or negative charges that develop in the transition states of proton transfer. Concurrently, the solvent can preferentially solvate and stabilize the more polar tautomer or engage in hydrogen bonding, which can significantly shift the equilibrium. nih.govfu-berlin.de

Influence of Substituents:

The electronic properties of substituents on the pyrazole ring play a crucial role in directing tautomeric preference. For N-unsubstituted pyrazoles, a general trend has been observed where strong π-acceptor groups favor the tautomeric form that places them in conjugation with the N1-H position. nih.gov In the case of N1-substituted 5-hydroxypyrazoles, the nature of the groups at the N1, C3, and C4 positions is paramount.

For the target molecule, this compound, the key substituents are the N1-benzyl group and the C3-ethyl carboxylate group.

N1-Benzyl Group: The benzyl group at the N1 position is generally considered to be weakly electron-donating or electronically neutral. Its primary role is to preclude the annular tautomerism seen in N-unsubstituted pyrazoles, thereby simplifying the equilibrium to primarily involve the OH and keto forms. nih.gov

C3-Ethyl Carboxylate Group: The ethyl carboxylate group (-COOEt) at the C3 position is an electron-withdrawing group. Theoretical studies on related systems suggest that electron-withdrawing ester groups at the C3 position can influence the tautomeric balance. nih.govresearchgate.net In some N-unsubstituted pyrazoles, crystal structure analysis has shown that a C3-ester group favors the tautomer where the N-H group is at the N1 position. nih.gov

Influence of Solvent Polarity:

Solvent polarity and its capacity for hydrogen bonding are critical determinants of tautomeric equilibrium in solution. nih.govfu-berlin.de The effect of the solvent is multifaceted; it can shift the equilibrium by stabilizing one tautomer over another through nonspecific dielectric effects or through specific interactions like hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these phenomena, as chemical shifts are highly sensitive to the electronic environment and intermolecular interactions. bohrium.comresearchgate.net Studies on 1-benzyl-1H-pyrazol-3-ol, a close structural analog lacking the C3-carboxylate group, provide significant insight. nih.gov Spectroscopic data for this compound in various solvents demonstrate the profound impact of the solvent on the molecular state and confirm the predominance of the 3-hydroxy form across different environments. nih.gov

In nonpolar solvents like deuterated chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), 1-substituted 3-hydroxypyrazoles tend to exist as dimers, stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of another. nih.govmdpi.com This association is evident in the NMR spectra. However, in highly polar, hydrogen-bond accepting solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), these intermolecular hydrogen bonds are disrupted. The solvent molecules solvate the pyrazole, leading to the predominance of monomeric species. nih.govmdpi.com This shift from a dimeric to a monomeric state is clearly indicated by changes in the ¹H and ¹⁵N NMR chemical shifts of the OH proton and the pyrazole N2 atom, respectively. mdpi.com

Detailed NMR data for the analogous compound 1-benzyl-1H-pyrazol-3-ol illustrates this solvent-dependent behavior.

Data derived from studies on 1-benzyl-1H-pyrazol-3-ol. nih.gov

The data table reveals two key trends:

The ¹H chemical shift of the OH proton is significantly smaller in DMSO-d₆ (10.05 ppm) compared to the nonpolar solvents CDCl₃ (11.83 ppm) and C₆D₆ (12.43 ppm). This upfield shift indicates the breaking of the strong intermolecular hydrogen bond characteristic of the dimer and the formation of a new, weaker hydrogen bond with the solvent. nih.gov

The ¹⁵N chemical shift of the pyrazole N2 atom is markedly larger (shifted downfield) in DMSO-d₆ (261.6 ppm) compared to CDCl₃ (246.2 ppm) and C₆D₆ (246.3 ppm). This deshielding effect occurs because in DMSO-d₆, the lone pair of electrons on the N2 atom is no longer participating in an intermolecular hydrogen bond and is fully available, whereas in nonpolar solvents it is engaged in dimerization. nih.govmdpi.com

Despite these solvent-induced changes in aggregation, comprehensive analysis of ¹H, ¹³C, and ¹⁵N NMR data consistently shows that the hydroxy tautomer is the overwhelmingly predominant form for N-benzyl substituted hydroxypyrazoles in all tested solvents. nih.gov The chemical shifts in all solvents more closely resemble those of "fixed" O-alkyl derivatives than N-alkyl keto derivatives, confirming the stability of the aromatic OH-form. nih.gov Theoretical calculations and experimental data for other substituted 5-hydroxypyrazoles also show that while the polarity of the solvent can alter the relative population of tautomers, the fundamental preference is often retained. tandfonline.combeilstein-journals.org For instance, in some systems, an increase in solvent polarity has been shown to favor the more polar keto tautomer, highlighting that the specific substitution pattern is crucial. tandfonline.com

Chemical Reactivity and Functional Group Transformations of Ethyl 1 Benzyl 5 Hydroxy 1h Pyrazole 3 Carboxylate

Reactions of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is significantly influenced by the substituents attached to it. In Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate, the electron-donating hydroxyl group at C5 and the electron-withdrawing ethyl carboxylate group at C3 modulate the ring's susceptibility to attack.

The pyrazole ring can undergo electrophilic substitution, typically at the C4 position, which is activated by the adjacent nitrogen atoms and substituents. ijraset.com The nitrogen atom at the second position is basic in nature and can react with electrophiles. ijraset.com Conversely, the pyrazole anion exhibits enhanced reactivity towards electrophiles. ijraset.com

Nucleophilic substitution on the pyrazole ring is generally difficult due to the ring's inherent electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are not characteristic of this molecule under normal conditions.

Table 1: Predicted Electrophilic Substitution Reactions of the Pyrazole Ring

| Reaction Type | Reagent/Conditions | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 1-benzyl-5-hydroxy-4-nitro-1H-pyrazole-3-carboxylate |

| Halogenation | Br₂ in Acetic Acid | Ethyl 4-bromo-1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 1-benzyl-3-(ethoxycarbonyl)-5-hydroxy-1H-pyrazole-4-sulfonic acid |

| Friedel-Crafts Acylation | Acyl Halide/AlCl₃ | Ethyl 4-acetyl-1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate |

The pyrazole ring is an aromatic system and is generally resistant to oxidation and reduction under mild conditions. Strong oxidizing agents may lead to ring degradation rather than simple oxidation. Similarly, catalytic hydrogenation typically reduces substituents on the ring before affecting the ring itself, although vigorous conditions can lead to ring saturation or cleavage. The benzyl (B1604629) group attached to the nitrogen atom, however, can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, which would yield the N-debenzylated pyrazole.

Reactivity of the Ester Moiety

The ethyl carboxylate group at the C3 position is a classic ester functional group and undergoes reactions typical of this class.

The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis, or saponification, using a base like sodium hydroxide, followed by acidic workup, is a common method. This reaction is often a key step in modifying the ester group for further synthetic transformations, such as amide bond formation. The hydrolysis of 5-substituted-1H-pyrazole-3-carboxylic esters is a documented procedure. google.com

Table 2: Hydrolysis of the Ester Moiety

| Reactant | Reagents/Conditions | Product |

| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst. This reaction can be used to replace the ethyl group with other alkyl or aryl groups, thereby modifying the properties of the molecule. For example, reacting the compound with methanol (B129727) in the presence of sulfuric acid would yield the corresponding methyl ester.

Table 3: Transesterification of the Ester Moiety

| Reactant | Reagents/Conditions | Expected Product |

| This compound | Methanol (excess), H₂SO₄ (cat.), Heat | Mthis compound |

Reactions Involving the Hydroxyl Group at Position 5

The 5-hydroxy group is a significant site of reactivity. It is important to note that 5-hydroxypyrazoles exist in tautomeric equilibrium with their corresponding pyrazolin-5-one forms. This tautomerism influences the reactivity of this position. The hydroxyl proton is acidic and can be removed by a base, forming a phenoxide-like anion that is a potent nucleophile.

Reactions at this position include O-alkylation and O-acylation. For instance, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate would lead to the formation of the 5-methoxy derivative. Similarly, acylation with an acyl chloride or anhydride (B1165640) would produce the corresponding 5-acyloxy derivative. The hydroxyl group can also be oxidized to a carbonyl group using suitable oxidizing agents.

Table 4: Reactions of the 5-Hydroxyl Group

| Reaction Type | Reagents/Conditions | Expected Product |

| O-Alkylation | Methyl Iodide, K₂CO₃ | Ethyl 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylate |

| O-Acylation | Acetic Anhydride, Pyridine | Ethyl 5-acetoxy-1-benzyl-1H-pyrazole-3-carboxylate |

| Oxidation | Potassium Permanganate | Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate |

O-Alkylation and O-Acylation Reactions

The hydroxyl group at the C5 position of the pyrazole ring is a key site for functionalization through O-alkylation and O-acylation reactions. These transformations are crucial for modifying the compound's properties and for preparing intermediates for further synthesis.

O-Alkylation: The conversion of the 5-hydroxy group to a 5-alkoxy group can be achieved under basic conditions. For instance, in a reaction analogous to the methylation of related 5-hydroxypyrano[2,3-c]pyrazol-4(2H)-ones, treatment with an alkylating agent like methyl iodide in the presence of a base yields the corresponding 5-methoxy derivative. mdpi.comktu.edu This reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic pyrazolate anion, which then attacks the alkyl halide.

O-Acylation: The hydroxyl group can also be acylated to form esters. A common method involves the use of acid chlorides or anhydrides. mdpi.com For example, the 5-hydroxy group can be converted into a triflate (trifluoromethanesulfonate) group by reacting it with triflic anhydride in the presence of a base such as triethylamine. mdpi.comktu.edu This O-triflate is an excellent leaving group and transforms the hydroxyl functionality into a reactive site for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira). mdpi.comktu.edu

The following table summarizes representative O-alkylation and O-acylation reactions applicable to 5-hydroxypyrazole systems.

| Reaction Type | Reagent | Base | Product | Reference |

|---|---|---|---|---|

| O-Methylation | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Ethyl 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylate | mdpi.comktu.edu |

| O-Acylation (Triflation) | Triflic anhydride (Tf₂O) | Triethylamine (TEA) | Ethyl 1-benzyl-5-(trifluoromethylsulfonyloxy)-1H-pyrazole-3-carboxylate | mdpi.comktu.edu |

| O-Acylation (Benzoylation) | Benzoyl chloride | Triethylamine (TEA) | Ethyl 1-benzyl-5-(benzoyloxy)-1H-pyrazole-3-carboxylate | mdpi.com |

Reactions of the Benzyl Substituent

The N-benzyl group is often employed as a protecting group for the pyrazole nitrogen due to its general stability. researchgate.net However, it can be selectively removed or modified, which is a key step in many synthetic routes. The primary reaction involving this substituent is its cleavage through various debenzylation methods.

Catalytic Hydrogenolysis: This is a common method for N-debenzylation. The reaction typically involves hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). nih.gov The process can be sluggish but can be facilitated by the addition of an acid, such as acetic acid. nih.govresearchgate.net

Catalytic Transfer Hydrogenation (CTH): A safer and often faster alternative to using hydrogen gas is CTH. This method uses a hydrogen donor in the presence of a catalyst. A prominent example is the use of ammonium (B1175870) formate (B1220265) with 10% Pd-C in refluxing methanol, which can achieve rapid debenzylation, often within minutes. mdma.ch

Oxidative Debenzylation: An alternative, non-hydrogenative method involves oxidation. A reported procedure uses potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with a stream of oxygen. researchgate.net This method is notable for its selectivity for N-benzyl groups, even in the presence of other sensitive functionalities like benzyl ethers. researchgate.net

Mixed Catalyst Systems: The efficiency of hydrogenative deprotection can be significantly enhanced by using a mixed catalyst system. For example, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to greatly accelerate the cleavage of N-benzyl groups under a hydrogen atmosphere. nih.gov

The table below outlines various methods for the debenzylation of N-benzyl heterocycles.

| Method | Reagents/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd-C | Refluxing methanol | Rapid reaction times (6-10 min) | mdma.ch |

| Oxidative Debenzylation | KOtBu, DMSO, O₂ | Room temperature | Selective for N-benzyl over O-benzyl groups; non-hydrogenative | researchgate.net |

| Acid-Facilitated Hydrogenolysis | H₂, 20% Pd(OH)₂/C, Acetic Acid | 60 °C | Acid facilitates cleavage for difficult substrates | nih.gov |

| Mixed Catalyst Hydrogenation | H₂, Pd/C, Nb₂O₅/C | Room temperature | Significantly accelerates deprotection compared to Pd/C alone | nih.gov |

Condensation and Cyclization Reactions for Extended Molecular Architectures

The pyrazole core of this compound is an excellent platform for constructing fused heterocyclic systems. The hydroxyl and ester functionalities, or derivatives thereof, can participate in condensation and cyclization reactions to form extended molecular architectures like pyranopyrazoles and pyrazolopyridazines.

Synthesis of Pyrano[2,3-c]pyrazoles: The pyrazole nucleus can be annulated with a pyran ring to form pyrano[2,3-c]pyrazoles, a scaffold known for various biological activities. nih.gov A common route is a four-component reaction involving a hydrazine (B178648), a β-ketoester (such as ethyl acetoacetate), an aldehyde, and malononitrile. arakmu.ac.irmdpi.com By analogy, the 5-hydroxypyrazole core of the title compound can react with suitable precursors to build the pyran ring. For example, reaction with α,β-unsaturated nitriles can lead to the formation of the pyran ring fused to the pyrazole core. mdpi.com

Synthesis of Pyrazolo[3,4-d]pyridazines: These fused systems can be synthesized by the cyclocondensation of a suitably functionalized pyrazole with a hydrazine derivative. amanote.comresearchgate.net For the title compound, this would typically require prior modification. For instance, the ethyl carboxylate group at the C3 position and a carbonyl group introduced at the C4 position could undergo cyclization with hydrazine to form the pyridazinone ring fused to the pyrazole.

Synthesis of Pyrazolo[3,4-b]pyridines: Another important class of fused heterocycles are the pyrazolo[3,4-b]pyridines. These are often synthesized from 5-aminopyrazole precursors reacting with compounds like α,β-unsaturated ketones, enaminones, or alkynyl aldehydes. nih.govnih.gov Conversion of the 5-hydroxy group of the title compound into a 5-amino group would open up pathways to these extended architectures. For example, the resulting 5-aminopyrazole could undergo a cascade 6-endo-dig cyclization with an alkynyl aldehyde to yield the pyrazolo[3,4-b]pyridine framework. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical consideration in the chemistry of substituted pyrazoles, both in their synthesis and subsequent reactions. The substitution pattern on the pyrazole ring dictates the outcome of chemical transformations.

Tautomerism and Regioselectivity of Alkylation: 5-Hydroxypyrazoles, such as the title compound, can exist in several tautomeric forms. The equilibrium between the 5-hydroxy form (OH-tautomer), the pyrazol-5-one form (NH-tautomer), and a third CH-tautomer influences its reactivity. This tautomerism can lead to different products upon reaction with electrophiles. For example, alkylation could potentially occur on the hydroxyl oxygen (O-alkylation), the N2 nitrogen (N-alkylation), or the C4 carbon (C-alkylation). However, reactions can often be directed to favor one product. The methylation of a similar 5-hydroxypyrano[2,3-c]pyrazole with methyl iodide under basic conditions selectively yields the O-methylated product, indicating that under these conditions, the pyrazolate oxygen is the most nucleophilic site. mdpi.comktu.edu

Control in Pyrazole Synthesis: The regioselectivity in the initial synthesis of the pyrazole ring itself is fundamental. The condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two regioisomeric pyrazoles. The synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates is readily achieved through the condensation of arylhydrazines with diethyl α-[(dimethylamino)methylidene]malonate, where acid-catalyzed transamination is followed by base-catalyzed cyclization. nih.gov The reaction pathway is controlled by the relative nucleophilicity of the two nitrogen atoms of the hydrazine and the electrophilicity of the carbonyl carbons, which can be modulated by reaction conditions (acidic vs. basic catalysis). nih.gov

Stereoselectivity: While the title compound is achiral, stereoselectivity becomes important when it is used as a scaffold to build molecules with chiral centers. For example, in condensation reactions with prochiral aldehydes or ketones, or in cycloaddition reactions, the formation of new stereocenters can be influenced by the bulky N-benzyl group or by the use of chiral catalysts, potentially leading to diastereomeric or enantiomeric products.

Advanced Spectroscopic Characterization Techniques

Comprehensive NMR Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate, characteristic signals are expected for the ethyl ester, the benzyl (B1604629) group, the pyrazole (B372694) ring, and the hydroxyl group protons. While specific experimental data for the title compound is not readily available in the surveyed literature, data for the closely related analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , shows a singlet for the pyrazole H-4 proton at δ 5.98 ppm and a singlet for the hydroxyl proton at δ 12.16 ppm in DMSO-d₆. mdpi.com For the title compound, the ethyl group would present a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The benzyl group would show a singlet for its methylene protons and a series of multiplets for the five aromatic protons. The pyrazole H-4 proton is expected to appear as a singlet.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., sp³, sp², carbonyl). Expected signals for the title compound would include those for the ethyl ester (methyl, methylene, and carbonyl carbons), the benzyl group (methylene and aromatic carbons), and the pyrazole ring carbons. Data for a related pyrazole, 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester , shows the ester carbonyl carbon at δ 162.94 ppm, the pyrazole carbons between δ 109-144 ppm, and the benzyl carbons in the δ 56-138 ppm range. mdpi.com

¹⁵N NMR Spectroscopy Nitrogen-15 (¹⁵N) NMR is a more specialized technique used to probe the nitrogen atoms within a molecule. It can be particularly useful for heterocyclic compounds like pyrazoles, providing insight into the electronic structure and tautomeric forms. However, ¹⁵N NMR spectra are less commonly reported due to the lower natural abundance and sensitivity of the ¹⁵N nucleus. Specific ¹⁵N NMR data for this compound has not been found in the reviewed literature.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FT-IR Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, key diagnostic peaks are expected. Analysis of a similar compound, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , revealed a broad absorption band at 3204 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and a sharp, strong peak at 1728 cm⁻¹ for the C=O stretching of the ester group. mdpi.com Additional characteristic peaks would include C-H stretches for the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively), C=C and C=N stretching vibrations from the aromatic and pyrazole rings (typically in the 1400-1600 cm⁻¹ region), and C-O stretching of the ester group (around 1000-1300 cm⁻¹).

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. While specific Raman data for the title compound is not available, it would be expected to show strong bands for the aromatic ring breathing modes and other symmetric vibrations of the pyrazole core.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Reference Compound |

| Hydroxyl (O-H stretch) | ~3204 (broad) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |

| Ester Carbonyl (C=O stretch) | ~1728 (strong) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |

| Aromatic C-H stretch | 3000 - 3100 | General Region |

| Aliphatic C-H stretch | 2850 - 2980 | General Region |

| Ring C=C / C=N stretch | 1400 - 1600 | General Region |

| Ester C-O stretch | 1000 - 1300 | General Region |

Mass Spectrometry (High-Resolution ESI-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.

For this compound, the molecular formula is C₁₃H₁₄N₂O₃. The calculated monoisotopic mass is 246.10044 Da. HRMS analysis would be used to confirm this elemental composition. An ESI-MS experiment would likely show a prominent ion peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 247.1077. The high accuracy of the measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. Predicted collision cross-section data for the isomeric compound Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate suggests the [M+H]⁺ ion would have a predicted CCS of 153.8 Ų. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy to higher-energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two main chromophores: the benzyl group and the substituted 5-hydroxy-pyrazole ring. These conjugated systems are expected to give rise to absorption bands in the UV region, likely corresponding to π → π* transitions. While a specific spectrum for the title compound is not documented in the reviewed sources, studies on related pyrano[2,3-c]pyrazole derivatives show absorption maxima in the range of 250-350 nm. researchgate.net The exact position and intensity of the absorption bands for the title compound would be influenced by the extent of conjugation between the pyrazole and benzyl rings, as well as the electronic effects of the hydroxyl and carboxylate substituents.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsion angles, allowing for a detailed conformational analysis.

Although the crystal structure of this compound itself has not been reported, the structures of several closely related analogs have been determined, providing significant insight into its likely solid-state conformation.

The structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was solved in the monoclinic space group P2₁/c. mdpi.com In this analog, the phenyl and pyrazole rings are significantly twisted relative to each other, with a dihedral angle of 60.83(5)°. mdpi.com

Furthermore, a series of ethyl 1-benzyl-pyrazole carboxylate derivatives without the 5-hydroxy group have been crystallized. These structures consistently show that the benzyl and pyrazole rings adopt a conformation where they are nearly perpendicular to each other. For example, in Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate , the dihedral angle between the pyrazole and benzyl rings is 83.40(4)°. nih.gov Similarly, this angle is 88.00(16)° in the 3-(4-bromophenyl) analog and 81.19(18)° in the 3-(4-fluorophenyl) analog. nih.govnih.gov This recurring conformational feature suggests that steric hindrance forces the two rings out of planarity.

Based on this data, it is highly probable that this compound would crystallize in a common space group like P2₁/c or P-1 and exhibit a non-planar conformation, with a large dihedral angle between the pyrazole and benzyl rings.

Table of Crystallographic Data for Related Pyrazole Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (Pyrazole-Benzyl/Phenyl) |

|---|---|---|---|

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | 60.83(5)° mdpi.com |

| Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | Triclinic | P-1 | 83.40(4)° nih.gov |

| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Monoclinic | P2₁/c | 88.00(16)° nih.gov |

| Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Triclinic | P-1 | 81.19(18)° nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine molecular geometries, energy levels, and various physicochemical properties that govern reactivity.

Density Functional Theory (DFT) has become an indispensable method in computational chemistry for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.com It is employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict key structural parameters.

Table 1: Representative DFT-Calculated Parameters for Pyrazole Derivatives Note: This table presents typical parameters calculated for pyrazole derivatives in computational studies; specific values for the title compound require a dedicated theoretical study.

| Parameter | Description | Typical Basis Set |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles at the minimum energy state. | B3LYP/6-31G |

| Total Energy | The total electronic energy of the molecule in its optimized state, used to compare the stability of different isomers or conformers. | B3LYP/6-31G |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | B3LYP/6-31G |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack. | B3LYP/6-31G |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), can provide highly accurate results for electronic structure and energies.

While DFT is more commonly applied to molecules of this size, ab initio calculations can be used to benchmark DFT results or to obtain a more precise understanding of specific electronic properties. researchgate.net For complex chemical questions, such as resolving subtle differences in the energies of tautomers or transition states, high-level ab initio calculations are the gold standard, though they come at a significantly higher computational expense.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. jcsp.org.pk A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests the molecule is more polarizable and reactive. jcsp.org.pk In studies of various pyrazole derivatives, FMO analysis has been used to assess internal charge transfer and predict the most chemically reactive regions of the molecule. tandfonline.comresearchgate.net

Table 2: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. A lower value indicates a better electron donor. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. A higher value indicates a better electron acceptor. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

Computational Studies on Tautomeric Preferences and Energetics

The 5-hydroxy group on the pyrazole ring of Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate makes it susceptible to tautomerism, a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers. encyclopedia.pubmdpi.com For this compound, three principal tautomeric forms are possible: the hydroxy form (OH-form), the keto form where the C5 carbon is a carbonyl (CH-form), and another keto form where the N1 nitrogen is protonated (NH-form).

Computational methods are crucial for determining the relative stabilities and equilibrium populations of these tautomers. tandfonline.com Studies on similar 5-hydroxypyrazoles have shown that the preferred tautomer is highly dependent on the environment (gas phase vs. solvent) and the nature of the substituents. researchgate.netd-nb.info For example, quantum chemical calculations have predicted that in the gas phase, one of the keto forms is often the most stable, whereas in aprotic solvents like DMSO, the aromatic hydroxy form (enol) is favored. tandfonline.comd-nb.info Theoretical calculations can quantify the energy differences between these forms and calculate the energy barriers for their interconversion. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and interactions with the surrounding environment, such as a solvent. eurasianjournals.com

For this compound, MD simulations could be used to:

Analyze the rotational freedom and preferred orientations of the benzyl (B1604629) and ethyl carboxylate groups.

Study the flexibility of the pyrazole ring and its substituents.

Investigate the patterns of hydrogen bonding with solvent molecules (e.g., water) or with other pyrazole molecules to form dimers.

In the broader context of pyrazole derivatives, MD simulations are frequently used to explore their binding modes and stability within the active sites of biological targets like proteins. nih.govnih.govnih.gov

In Silico Prediction of Reactivity and Reaction Pathways

In silico methods are used to predict the chemical reactivity and potential reaction pathways of a molecule without performing laboratory experiments. These predictions are largely based on the electronic structure information derived from quantum chemical calculations.

The primary tools for predicting reactivity are:

Frontier Molecular Orbitals (FMOs): The locations of the HOMO and LUMO within the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is often located on the most electron-rich parts of a molecule, while the LUMO is on the most electron-poor parts. acs.org

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution. Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. tandfonline.com

By analyzing these reactivity indicators, computational chemists can predict how this compound might behave in various chemical reactions, such as electrophilic aromatic substitution on the benzyl ring or reactions involving the functional groups on the pyrazole core. encyclopedia.pub These in silico studies are invaluable for guiding synthetic efforts and understanding reaction mechanisms. ijpbs.com

Ligand-Target Molecular Interaction Studies

Computational chemistry provides a powerful lens through which the interactions between a ligand, such as this compound, and its biological targets can be investigated at a molecular level. These theoretical investigations, particularly molecular docking simulations, offer valuable predictions regarding the binding affinity and the specific mode of interaction, which are crucial for understanding the compound's potential biological activity. Furthermore, these studies can provide deep mechanistic insights into the principles of molecular recognition that govern the ligand-target binding event.

Molecular Docking Simulations for Binding Affinity and Mode of Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this is used to predict how a ligand like a pyrazole derivative might bind to the active site of a protein.

While specific docking studies for this compound are not extensively detailed in the public domain, the broader class of pyrazole derivatives has been the subject of numerous computational investigations against various biological targets. These studies reveal common interaction patterns and a range of binding affinities that are informative. For instance, molecular docking studies of pyrazole derivatives against receptor tyrosine kinases and other protein kinases have demonstrated that these compounds can fit deeply within the binding pockets of these enzymes. researchgate.net The binding is often characterized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.net

In a study on novel pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, molecular docking revealed that the most active compounds exhibited strong binding affinities for the target receptors. nih.gov Similarly, pyrazole-based hybrid heteroaromatics have been docked against cyclin-dependent kinase 2 (CDK2), with some derivatives showing minimum binding energies indicative of effective binding. mdpi.com The binding energy is a calculated value that estimates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

The interactions typically involve the core pyrazole ring and its various substituents. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic rings often engage in π-π stacking or hydrophobic interactions with the amino acid residues of the target protein. For this compound, it can be hypothesized that the benzyl group would likely occupy a hydrophobic pocket within a target's active site. The hydroxy and carboxylate groups are prime candidates for forming hydrogen bonds with polar residues, which would anchor the ligand in a specific orientation and contribute significantly to its binding affinity.

To illustrate the binding affinities observed in related compounds, the following interactive table summarizes docking results for various pyrazole derivatives against different targets from several research studies.

| Compound Class | Target Protein | Binding Affinity/Energy | Reference |

| Pyrazole-based hybrid heteroaromatics | CDK2 | -5.372 to -7.676 Kcal/mol | mdpi.com |

| Pyrazole-carboxamide derivatives | hCA I & hCA II | Ki values 0.063–3.368 µM (hCA I), 0.007–4.235 µM (hCA II) | nih.gov |

| 1H-pyrazole derivatives | VEGFR-2 | -10.09 kJ/mol | researchgate.net |